N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide
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Overview
Description
N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide is a complex organic compound with a molecular formula of C29H22N2O4S. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of benzoyl and benzyl groups. The final step involves the chlorination of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate: Similar structure but with a methyl group instead of a chlorine atom.
N-(3-Benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2,2-dimethylpropanamide: Similar core structure with different substituents.
Uniqueness
N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide is unique due to the presence of the 4-chlorobenzamide moiety, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C29H21ClN2O4S |
---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
N-(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C29H21ClN2O4S/c30-23-17-15-22(16-18-23)29(34)31-26-24-13-7-8-14-25(24)37(35,36)32(19-20-9-3-1-4-10-20)27(26)28(33)21-11-5-2-6-12-21/h1-18H,19H2,(H,31,34) |
InChI Key |
OGJVNZVLWIPSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C3S2(=O)=O)NC(=O)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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